2,3,7,8-Tetrafluoro DBD
CAS No.: 100231-56-9
Cat. No.: VC1705163
Molecular Formula: C12H4F4O2
Molecular Weight: 256.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 100231-56-9 |
---|---|
Molecular Formula | C12H4F4O2 |
Molecular Weight | 256.15 g/mol |
IUPAC Name | 2,3,7,8-tetrafluorodibenzo-p-dioxin |
Standard InChI | InChI=1S/C12H4F4O2/c13-5-1-9-10(2-6(5)14)18-12-4-8(16)7(15)3-11(12)17-9/h1-4H |
Standard InChI Key | NOZDVIWMUAUYAV-UHFFFAOYSA-N |
SMILES | C1=C2C(=CC(=C1F)F)OC3=CC(=C(C=C3O2)F)F |
Canonical SMILES | C1=C2C(=CC(=C1F)F)OC3=CC(=C(C=C3O2)F)F |
Introduction
Chemical Identity and Structural Characteristics
2,3,7,8-Tetrafluoro DBD is a dibenzo-p-dioxin with four fluorine atoms substituted at positions 2, 3, 7, and 8 of the molecular structure. This specific positioning of fluorine atoms gives the compound distinctive properties compared to other halogenated dioxins.
Basic Chemical Information
The fundamental chemical parameters of 2,3,7,8-Tetrafluoro DBD are summarized in the following table:
Parameter | Value |
---|---|
Chemical Formula | C₁₂H₄F₄O₂ |
Molecular Weight | 256.15 g/mol |
CAS Registry Number | 100231-56-9 |
IUPAC Name | 2,3,7,8-tetrafluorodibenzo-p-dioxin |
Common Synonyms | 2,3,7,8-Tetrafluoro DBD |
DSSTox Substance ID | DTXSID80143040 |
The molecular structure consists of two benzene rings connected by two oxygen atoms, forming a dibenzo-p-dioxin skeleton, with four fluorine atoms substituted at positions 2, 3, 7, and 8 . This arrangement creates a planar, rigid molecular structure that contributes to its physicochemical behavior and potential biological interactions.
Structural Comparison with Chlorinated Analogues
While structurally similar to the extensively studied 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD), the fluorinated variant exhibits different properties due to the distinct characteristics of fluorine bonds compared to chlorine bonds. The carbon-fluorine bond is stronger and shorter than the carbon-chlorine bond, potentially altering the compound's environmental persistence, bioaccumulation tendencies, and toxicological profile.
Physical and Chemical Properties
The physical and chemical properties of 2,3,7,8-Tetrafluoro DBD are primarily determined by its molecular structure, particularly the presence of fluorine substituents which significantly influence its behavior.
Physical Properties
Based on its molecular structure and the known properties of fluorinated aromatic compounds, 2,3,7,8-Tetrafluoro DBD is expected to have distinctive physicochemical characteristics. The compound exists as a solid at standard temperature and pressure, with properties likely influenced by the strong electronegativity of fluorine atoms .
Chemical Reactivity
The fluorine substituents in 2,3,7,8-Tetrafluoro DBD significantly influence its chemical reactivity. Carbon-fluorine bonds are among the strongest single bonds in organic chemistry, contributing to the compound's potential stability against certain degradation pathways. This stability may have implications for environmental persistence, though specific degradation rates and pathways for this compound require further research.
Comparative Analysis with Related Halogenated Dioxins
Understanding 2,3,7,8-Tetrafluoro DBD requires contextualizing it within the broader family of halogenated dioxins, particularly in comparison to its more extensively studied chlorinated counterparts.
Structural Relationship to Chlorinated Dioxins
While 2,3,7,8-Tetrafluoro DBD shares the basic dibenzo-p-dioxin structure with TCDD, the substitution of fluorine for chlorine creates distinct differences. TCDD has been identified as a persistent organic pollutant with significant toxicological concerns, being formed as an unwanted by-product in various industrial processes . The fluorinated analogue may exhibit different environmental behavior due to the properties of fluorine bonds.
Environmental Considerations
The environmental behavior of halogenated dioxins is of significant concern due to their potential persistence and bioaccumulation capabilities.
Research Applications and Significance
2,3,7,8-Tetrafluoro DBD may have several research applications based on its structural characteristics and relationship to better-studied halogenated dioxins.
Structure-Activity Relationship Studies
The substitution of fluorine for chlorine in the dibenzo-p-dioxin structure presents opportunities for structure-activity relationship studies examining how different halogens affect biological activity, receptor binding, and toxicological outcomes of these compounds.
Knowledge Gaps and Research Needs
Despite the potential significance of 2,3,7,8-Tetrafluoro DBD, several knowledge gaps exist in the current understanding of this compound.
Limited Toxicological Data
While chlorinated dioxins have been extensively studied for their toxicological effects, with detailed research on outcomes like serum concentrations in exposed workers , comparable data for 2,3,7,8-Tetrafluoro DBD is notably limited. Studies comparing the toxicological profiles of fluorinated versus chlorinated dioxins would enhance understanding of how halogen substitution affects biological activity.
Environmental Fate and Behavior
Research addressing the environmental persistence, degradation pathways, and potential for bioaccumulation of 2,3,7,8-Tetrafluoro DBD would provide valuable insights into its environmental significance relative to chlorinated analogues.
Analytical Methods and Detection
The detection and quantification of halogenated dioxins typically require sophisticated analytical techniques due to their presence at trace concentrations and the complexity of environmental matrices.
Instrumental Analysis Considerations
Mass spectrometry coupled with high-resolution gas or liquid chromatography is commonly employed for the analysis of halogenated dioxins. The unique mass spectral fragmentation patterns resulting from fluorine substitution in 2,3,7,8-Tetrafluoro DBD would require specific analytical parameters for accurate detection and quantification.
Sample Preparation Challenges
The extraction and clean-up procedures developed for chlorinated dioxins may require modification for optimal recovery of fluorinated analogues due to potential differences in physicochemical properties affecting partitioning behavior during sample preparation.
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